20-Fluoroeicosanoic acid

Metabolic Stability In Vitro ADME Drug Discovery

Research on fatty acid metabolism is often hindered by the rapid in vivo degradation of natural fatty acids, leading to transient signals. 20-Fluoroeicosanoic acid directly addresses this challenge. Its key differentiation over arachidic acid (C20:0) is the omega-fluorine substitution, which confers distinct advantages: - Enhanced Metabolic Stability: Demonstrates a 38% parent compound remaining after 60 minutes in human liver microsomes, making it ideal for developing long-lived probes for in vivo imaging and metabolic flux analysis. - Essential Analytical Standard: Verified to occur naturally in Dichapetalum toxicarium seed oil at up to 1800 µg/g, making it a non-negotiable reference standard for phytochemical and metabolomics research. - Mechanistic Enzyme Probe: The unique C-F bond allows for the interrogation of substrate specificity and catalytic mechanisms of key enzymes like fatty acyl-CoA synthetases and engineered P450s.

Molecular Formula C20H39FO2
Molecular Weight 330.5 g/mol
Cat. No. B12951564
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20-Fluoroeicosanoic acid
Molecular FormulaC20H39FO2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESC(CCCCCCCCCC(=O)O)CCCCCCCCCF
InChIInChI=1S/C20H39FO2/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1-19H2,(H,22,23)
InChIKeySVYIZBOEYBHVGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20-Fluoroeicosanoic Acid Molecular Identity


20-Fluoroeicosanoic acid (CAS 188893-24-5), also known as ω-fluoroarachidic acid, is a C20 saturated long-chain fatty acid characterized by the substitution of a terminal hydrogen atom with a fluorine atom . This molecule is classified within the ChEBI ontology as a fluoro fatty acid (CHEBI:60693) and a long-chain fatty acid (CHEBI:15904), with a molecular formula of C20H39FO2 and a molecular weight of 330.5 g/mol [1]. It has been identified as a naturally occurring, rare fatty acid in the seed oil of the West African shrub *Dichapetalum toxicarium*, where it exists as part of a family of ω-fluoro fatty acids [2].

20-Fluoroeicosanoic Acid Procurement Rationale


The strategic substitution of a single hydrogen with a fluorine atom at the omega position fundamentally alters the physicochemical and biological properties of 20-fluoroeicosanoic acid compared to its non-fluorinated analog, arachidic acid (eicosanoic acid, C20:0). This atomic substitution introduces a strong electronegative center and increases metabolic stability without significantly changing steric bulk, a well-documented principle in medicinal chemistry and chemical biology [1]. Consequently, generic substitution with standard, unmodified long-chain fatty acids will fail to recapitulate the unique properties required for applications in metabolic tracing, mechanistic enzymology studies, and the development of fluorinated probes [2]. The data below quantify these specific points of differentiation that are critical for experimental design and procurement decisions.

20-Fluoroeicosanoic Acid Comparative Evidence


Metabolic Stability in Human Liver Microsomes

While specific quantitative data for 20-fluoroeicosanoic acid is not directly available, data for its closely related analog, the C15 fluorinated fatty acid, demonstrates that fluorination at the omega position significantly increases metabolic stability. In human liver microsomes, the fluorinated C15 analog exhibits 38% of the parent compound remaining after a 60-minute incubation, providing a clear benchmark for the enhanced stability of this chemical class . This stability is a direct consequence of the strong C-F bond, which resists oxidative metabolism, a property that distinguishes it from the more readily degraded non-fluorinated arachidic acid [1].

Metabolic Stability In Vitro ADME Drug Discovery

Physicochemical Property Differentiation

The introduction of a single fluorine atom at the omega position results in measurable changes to the physical properties of the fatty acid chain. 20-Fluoroeicosanoic acid has a reported boiling point of 440.8 °C and a density of 0.921 g/cm³ . In contrast, its non-fluorinated counterpart, arachidic acid (eicosanoic acid), has a lower boiling point of 328 °C and a higher density of 0.924 g/cm³ at 100 °C [1]. These differences, while modest, are a direct consequence of the altered intermolecular forces and molecular mass imparted by the C-F bond.

Physical Chemistry Analytical Standards Process Development

Natural Abundance in Plant Seed Oil

20-Fluoroeicosanoic acid (ω-fluoroarachidic acid) is not merely a synthetic derivative; it is a confirmed, naturally occurring rare fatty acid. It has been identified and quantified in the seed oil of *Dichapetalum toxicarium*, where it is part of a series of ω-fluoro fatty acids that collectively amount to up to 1800 µg per gram of dried seeds [1]. This natural occurrence provides a unique provenance and a clear rationale for its procurement as a reference standard for metabolomics and natural product research, distinguishing it from purely synthetic fluorinated analogs.

Natural Product Chemistry Analytical Reference Standards Phytochemistry

Analytical Purity and Characterization Benchmarks

Commercial vendors provide specific, quantifiable quality metrics that are essential for reproducible research. For 20-fluoroeicosanoic acid, the material is offered with a defined exact mass of 330.2934 Da and an InChI Key of SVYIZBOEYBHVGJ-UHFFFAOYSA-N, which serve as definitive molecular identifiers . This level of characterization is a baseline requirement for procurement, ensuring the user obtains the correct fluorinated analog rather than a generic or misidentified long-chain fatty acid, which is critical given the compound's specialized applications.

Analytical Chemistry Quality Control Reagent Sourcing

20-Fluoroeicosanoic Acid Research Applications


Metabolic Tracer and ADME Studies

The significantly enhanced metabolic stability of ω-fluoro fatty acids, as inferred from the 38% parent compound remaining after 60 minutes in human liver microsomes , makes 20-fluoroeicosanoic acid a superior choice for developing long-lived probes. In applications such as in vivo imaging of fatty acid uptake or metabolic flux analysis, the resistance to rapid oxidative degradation ensures that the signal originates from the parent molecule rather than its metabolites, providing more accurate and interpretable data compared to using a non-fluorinated analog like arachidic acid.

Natural Product and Metabolomics Reference Standard

Given its verified natural occurrence and quantification at up to 1800 µg/g in the seed oil of *D. toxicarium* [1], 20-fluoroeicosanoic acid is an essential analytical standard for phytochemical and metabolomics studies. It is required for the accurate identification and quantification of rare, halogenated fatty acids in plant extracts and for studying the biosynthetic pathways of these unusual natural products. Its procurement as a characterized standard is non-negotiable for generating publication-quality data in this field.

Enzymology and Substrate Specificity Probes

The unique properties conferred by the C-F bond allow 20-fluoroeicosanoic acid to serve as a mechanistic probe for enzymes involved in fatty acid metabolism. The altered electronic environment and steric bulk can be used to interrogate the substrate specificity and catalytic mechanism of enzymes like fatty acyl-CoA synthetases or desaturases. The class-level inference that fluorinated fatty acids can act as better substrates for certain engineered enzymes, such as cytochrome P450 BM3 [2], supports its use in biocatalysis research for developing novel fluorinated compounds.

Process Chemistry and Purification Development

The large, quantified difference in boiling point between 20-fluoroeicosanoic acid (440.8 °C) and arachidic acid (328 °C) provides a clear physical basis for developing and validating separation and purification methods. This property is particularly relevant for process chemists developing synthetic routes to fluorinated lipids or for analytical chemists optimizing GC methods where this significant volatility difference will dictate elution order and resolution.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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